Bienvenue dans la boutique en ligne BenchChem!

11b-Hydroxyandrost-4-ene-3,17-dione

Adrenal steroidogenesis CYP11B1 pathway 11-oxyandrogen profiling

11b-Hydroxyandrost-4-ene-3,17-dione (11β-hydroxyandrostenedione; 11OHA4) is an endogenous, naturally occurring Δ4 steroid and androgen prohormone produced primarily in the adrenal zona fasciculata via CYP11B1-mediated 11β-hydroxylation of androstenedione (A4). It is the most abundant unconjugated 11-oxygenated C19 steroid in the human circulation, with median serum concentrations of approximately 6.5 nmol/L — several-fold higher than its precursor androstenedione (median ~1.4 nmol/L).

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 564-33-0
Cat. No. B211418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11b-Hydroxyandrost-4-ene-3,17-dione
CAS564-33-0
Synonyms11 beta-hydroxyandrostenedione
11-hydroxy-4-androstene-3,17-dione
11-hydroxyandrostenedione
11-hydroxyandrostenedione, (11alpha)-isomer
11-hydroxyandrostenedione, (11beta)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O
InChIInChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3
InChIKeyWSCUHXPGYUMQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

11b-Hydroxyandrost-4-ene-3,17-dione (CAS 564-33-0): Adrenal-Specific C11-Oxygenated Androgen Precursor for Clinical Research & Biomarker Development


11b-Hydroxyandrost-4-ene-3,17-dione (11β-hydroxyandrostenedione; 11OHA4) is an endogenous, naturally occurring Δ4 steroid and androgen prohormone produced primarily in the adrenal zona fasciculata via CYP11B1-mediated 11β-hydroxylation of androstenedione (A4) [1][2]. It is the most abundant unconjugated 11-oxygenated C19 steroid in the human circulation, with median serum concentrations of approximately 6.5 nmol/L — several-fold higher than its precursor androstenedione (median ~1.4 nmol/L) [3]. 11OHA4 itself is weakly androgenic but serves as the critical biosynthetic gateway to the potent androgen receptor (AR) agonists 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT) via peripheral 11βHSD2 and 5α-reductase activity [2]. Its adrenal-specific origin and unique metabolic routing distinguish it from gonadal androgens and make it a valuable biomarker for adrenal pathologies including primary aldosteronism, congenital adrenal hyperplasia, and androgen-dependent cancers [1].

Why 11b-Hydroxyandrost-4-ene-3,17-dione Cannot Be Interchanged with Androstenedione, 11-Ketoandrostenedione, or Cortisol in Research Applications


Although 11b-hydroxyandrost-4-ene-3,17-dione (11OHA4) shares a Δ4-3,17-dione core with androstenedione (A4) and a C11-substitution pattern with 11-ketoandrostenedione (11KA4), generic substitution across these analogs fails due to fundamental differences in biosynthetic origin, receptor pharmacology, and metabolic fate. 11OHA4 is produced exclusively in the adrenal gland by CYP11B1 and is virtually absent from gonadal steroidogenesis, unlike A4 which arises from both adrenal and gonadal sources [1]. Critically, 11OHA4 itself exhibits negligible intrinsic androgenic activity, whereas its downstream metabolites 11KT and 11KDHT are full AR agonists with binding affinities comparable to dihydrotestosterone (DHT) [2]. The C11-keto counterpart 11KA4 occupies a different position in the 11βHSD interconversion equilibrium, with 11βHSD2 driving forward conversion of 11OHA4 to 11KA4 more efficiently than the reverse 11βHSD1 reaction, creating distinct precursor-to-product profiles depending on tissue 11βHSD expression [3]. Furthermore, 11OHA4 has demonstrated clinical superiority over cortisol as a biomarker for adrenal vein sampling (AVS) selectivity assessment, with significantly higher adrenal vein-to-periphery gradients — a property not shared by A4 or 11KA4 in the same context [4]. These biochemical and clinical divergences mean that selecting the correct C11-oxyandrogen is not a matter of structural similarity but of precise experimental or diagnostic context.

Quantitative Differentiation of 11b-Hydroxyandrost-4-ene-3,17-dione Against Closest Analogs: A Procurement-Relevant Evidence Guide


Adrenal Output of 11OHA4 Exceeds Androstenedione by ~2-Fold: Endogenous Abundance as a Procurement Rationale for Adrenal-Focused Studies

11OHA4 is the dominant unconjugated C19 steroid in the human adrenal vein, with adrenal output approximately twice that of its precursor androstenedione (A4). This abundance contrasts sharply with the long-held view that A4 is the principal adrenal androgen end-product [1]. In peripheral serum of healthy postmenopausal women, 11OHA4 concentrations (median 6.46 nmol/L, range 1.51–23.82 nmol/L) are several-fold higher than A4 concentrations (median 1.38 nmol/L, range 0.52–2.92 nmol/L), establishing 11OHA4 — not A4 — as the quantitatively dominant circulating C19 adrenal steroid [2].

Adrenal steroidogenesis CYP11B1 pathway 11-oxyandrogen profiling

Exclusive CYP11B1-Mediated Biosynthesis: 11OHA4 as a Highly Specific Marker of Adrenal Zona Fasciculata Activity Versus Dual-Enzyme Testosterone Conversion

Using recombinant enzyme assays, androstenedione (A4) is converted to 11OHA4 exclusively by CYP11B1, with conversion by CYP11B2 (aldosterone synthase) being negligible. In contrast, testosterone is readily converted by both CYP11B1 and CYP11B2 to 11β-hydroxytestosterone (11OHT) [1]. This substrate-enzyme selectivity establishes 11OHA4 as a specific functional readout of CYP11B1 (zona fasciculata) activity, cleanly separated from CYP11B2 (zona glomerulosa) activity, whereas 11OHT reflects both enzyme activities [2].

CYP11B1 selectivity adrenal zonation steroidogenic enzyme specificity

Biomarker Superiority in Adrenal Vein Sampling: 11OHA4 Rescues Failed Catheterizations Where Cortisol Fails

In a comprehensive study of 131 primary aldosteronism (PA) patients undergoing adrenal vein sampling (AVS), 11OHA4 demonstrated significantly higher adrenal vein-to-periphery (AV/P) ratios than cortisol (the current clinical standard), with eight steroids including 11OHA4 showing superior AV/P gradients (P < 0.01 for all comparisons) [1]. Of 131 participants, AV catheterization was deemed failed in 28 patients (21%; 36 adrenal veins) at baseline using cortisol criteria. 11OHA4, together with 11-deoxycortisol and corticosterone, rescued most of these failed baseline catheterizations, enabling successful lateralization and clinical decision-making [1]. In a separate head-to-head study using androstenedione (A4) as comparator, the androstenedione selectivity index was 3.5-fold higher bilaterally than the cortisol selectivity index, increasing AVS success rate by 14% [2]. 11OHA4, with even higher AV/P gradients than A4 [1], provides the strongest available index for confirming successful adrenal vein cannulation.

Primary aldosteronism adrenal vein sampling steroid biomarkers clinical diagnostics

Metabolic Prohormone Potency: 11OHA4 Generates the Potent AR Agonist 11-Ketodihydrotestosterone (Ki 20.4 nM) Despite Negligible Intrinsic Androgenic Activity

11OHA4 itself exhibits negligible androgenic activity, yet it is the obligate biosynthetic precursor to the potent AR agonists 11-ketotestosterone (11KT) and 11-ketodihydrotestosterone (11KDHT) [1]. 11KDHT — a direct metabolite of 11OHA4 via 11βHSD2 and 5α-reductase — is a full AR agonist with a Ki of 20.4 nM and EC50 of 1.35 nM for the human androgen receptor, values approaching those of dihydrotestosterone (DHT) . In LNCaP prostate cancer cells, 11OHA4 is predominantly metabolized (80% conversion) to 11KA4 and subsequently to 11KT, with more than 50% of 11KT detected in the biologically active unconjugated form [2]. In normal prostate epithelial (PNT2) cells, only 20% of 11OHA4 is metabolized, indicating tissue-specific activation relevant to prostate cancer pathology [2]. In plasma, 11KT concentrations reach ~250–390 nM — comparable to testosterone in men — while DHT levels are <0.14 nM, underscoring that 11OHA4-derived androgens can dominate the circulating active androgen pool in certain clinical contexts [2].

Androgen receptor pharmacology prohormone metabolism castration-resistant prostate cancer 11-ketoandrogens

Unique Anabolic/Androgenic Dissociation: 11OHA4 is the Only Natural Androgen with an Anabolic/Androgenic Ratio Exceeding Testosterone

In a classic comparative study of naturally occurring androgens across multiple receptor systems (capon comb, castrated male rat sexual adnexa, ventral prostate), 11β-hydroxyandrostenedione was the only compound among all tested steroids — including testosterone, androsterone, androstenedione, adrenosterone, DHEA, 17α-hydroxyprogesterone, and progesterone — to exhibit an anabolic/androgenic ratio greater than that of testosterone [1]. All other compounds tested had an anabolic/androgenic ratio less than testosterone. Additionally, 11OHA4 demonstrated anti-gonadotrophic activity of only 10% that of testosterone, substantially lower than androstenedione (60% of testosterone activity), indicating a dissociated pharmacological profile with reduced feedback suppression of the hypothalamic-pituitary-gonadal axis relative to its anabolic effects [1].

Anabolic-androgenic ratio steroid pharmacology tissue-selective androgen action

High-Value Application Scenarios for 11b-Hydroxyandrost-4-ene-3,17-dione Based on Verified Differentiation Evidence


Adrenal Vein Sampling (AVS) Selectivity Marker for Primary Aldosteronism Subtyping

Clinical laboratories performing LC-MS/MS steroid panels for adrenal vein sampling should prioritize 11OHA4 as a selectivity biomarker over cortisol. Evidence from a 131-patient study demonstrates that 11OHA4 exhibits significantly higher adrenal vein-to-periphery (AV/P) ratios than cortisol (P < 0.01), rescuing the majority of catheterizations that would otherwise be deemed failed by cortisol criteria alone [1]. Procurement of high-purity 11OHA4 reference standard (≥98%) enables accurate quantification in multiplexed steroid assays, directly increasing the proportion of clinically interpretable AVS results and reducing the need for repeat invasive procedures.

Castration-Resistant Prostate Cancer (CRPC) Research: 11-Oxyandrogen Pathway Tracing

Investigators studying androgen receptor signaling in CRPC require 11OHA4 as the essential upstream precursor for tracing the complete 11-oxyandrogen metabolic pathway. In LNCaP cells, 11OHA4 is efficiently converted (80%) to 11KA4 and subsequently to the potent AR agonist 11KT (Ki = 20.4 nM for downstream 11KDHT), with substantial unconjugated 11KT detected in prostate cancer tissue (13–37.5 ng/g) [2]. The adrenal-specific origin and unique CYP11B1 dependence of 11OHA4 enable researchers to distinguish adrenal androgen contributions from intratumoral or gonadal sources — a key experimental design requirement not satisfied by androstenedione or testosterone [3].

Adrenal Steroidogenesis Profiling and CYP11B1 Activity Assays

For researchers quantifying steroidogenic enzyme activity in adrenal cell models (e.g., H295R cells), 11OHA4 serves as the definitive readout of CYP11B1 (11β-hydroxylase) activity. Unlike testosterone, which is converted by both CYP11B1 and CYP11B2, the conversion of androstenedione to 11OHA4 is mediated exclusively by CYP11B1, with CYP11B2 conversion being negligible [3]. This substrate specificity makes 11OHA4 the cleanest available biomarker for zona fasciculata function, enabling selective pharmacological studies of CYP11B1 inhibitors without CYP11B2 confounding. Procurement of isotopically labeled 11OHA4 internal standards (e.g., ¹³C₃-11OHA4) is recommended for robust LC-MS/MS quantification.

Tissue-Selective Androgen Pharmacology and Anabolic Agent Development

Medicinal chemistry programs targeting tissue-selective androgen receptor modulation should consider 11OHA4 as a structural starting point. Comparative pharmacology data demonstrate that 11OHA4 is the only natural androgen exhibiting an anabolic/androgenic ratio greater than testosterone, combined with substantially reduced anti-gonadotrophic activity (10% of testosterone) compared to androstenedione (60%) or adrenosterone (20%) [4]. This unique pharmacological profile makes 11OHA4 and its C11-modified derivatives valuable reference compounds for structure-activity relationship (SAR) studies aimed at dissociating anabolic from androgenic and anti-gonadotrophic effects.

Quote Request

Request a Quote for 11b-Hydroxyandrost-4-ene-3,17-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.